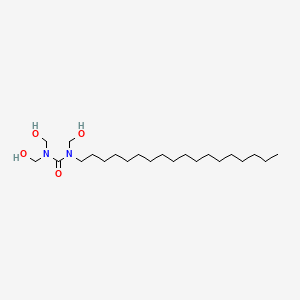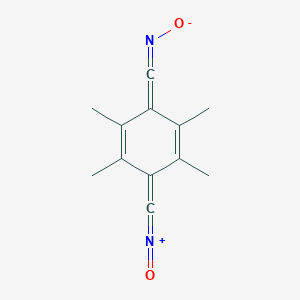
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is a chemical compound with a unique structure and properties. It is a derivative of 1,4-benzenedicarbonitrile, where the benzene ring is substituted with four methyl groups at positions 2, 3, 5, and 6, and the nitrile groups are oxidized to N,N’-dioxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide typically involves the oxidation of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Higher oxidized derivatives.
Reduction: 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The N,N’-dioxide groups can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A similar compound where the methyl groups are replaced with fluorine atoms.
1,4-Benzenedicarbonitrile: The parent compound without any substituents on the benzene ring.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-: The precursor compound without the N,N’-dioxide groups.
Uniqueness
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is unique due to the presence of both methyl groups and N,N’-dioxide groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
2904-60-1 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h1-4H3 |
Clé InChI |
RPJCZVIYUCJOSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C=[N+]=O)C(=C(C1=C=N[O-])C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


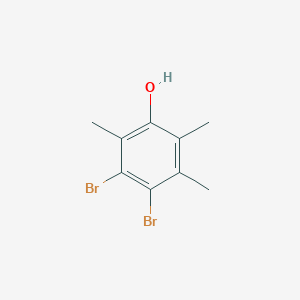

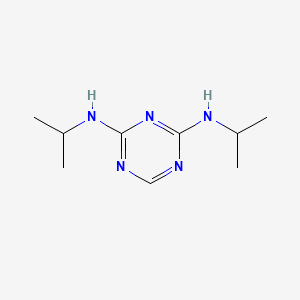

![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
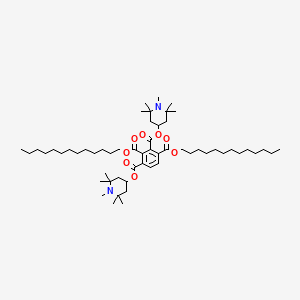

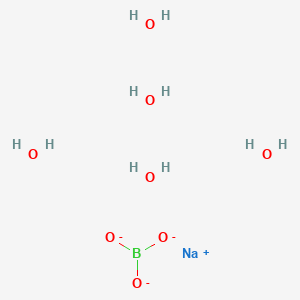
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
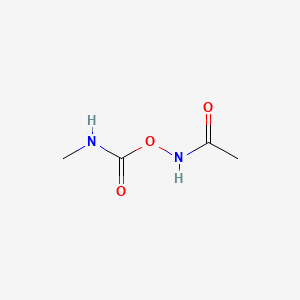
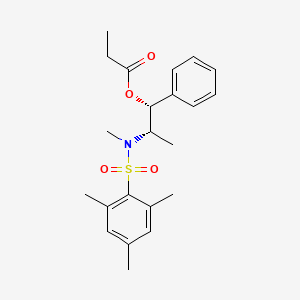

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
